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Compound of Interest

Compound Name: (E)-5-Octadecene

Cat. No.: B8822231 Get Quote

An In-Depth Technical Guide to the Mass Spectrometry Analysis of (E)-5-Octadecene

Introduction
(E)-5-Octadecene is a long-chain monounsaturated alkene, a class of compounds found in

various natural and industrial products. Accurate structural characterization is crucial for its

application in fields ranging from chemical synthesis to drug development. Mass spectrometry

(MS), particularly when coupled with gas chromatography (GC-MS), serves as a cornerstone

analytical technique for the identification and structural elucidation of such molecules. This

guide provides a detailed overview of the mass spectrometric behavior of (E)-5-Octadecene,

typical fragmentation patterns, and experimental protocols for its analysis.

Molecular Properties
(E)-5-Octadecene is an isomer of octadecene with the chemical formula C₁₈H₃₆ and a

molecular weight of approximately 252.48 g/mol [1][2]. The double bond is located between the

5th and 6th carbon atoms in the trans configuration.

Property Value

Molecular Formula C₁₈H₃₆[1][2][3]

Molecular Weight 252.4784 g/mol [1][2]

CAS Registry Number 7206-21-5[1][2][3]

IUPAC Name (E)-octadec-5-ene[3]
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Electron Ionization (EI) Mass Spectrometry
Under standard Electron Ionization (EI) conditions (typically 70 eV), (E)-5-Octadecene
undergoes ionization to form a molecular ion (M⁺•), which is often visible in the mass spectrum.

Subsequent fragmentation of this energetically unstable ion provides structural information.

Alkenes typically exhibit more abundant molecular ions compared to their corresponding

alkanes[4].

Primary Fragmentation Pathways
The fragmentation of long-chain alkenes is dominated by cleavages that lead to the formation

of stable carbocations. For (E)-5-Octadecene, the most prominent fragmentation pathway is

allylic cleavage—the breaking of a carbon-carbon bond adjacent to the double bond. This

process results in the formation of resonance-stabilized allylic carbocations, which often

correspond to major peaks in the mass spectrum[4][5][6].

Due to the double bond at C5-C6, two primary allylic cleavages are possible:

Cleavage at the C4-C5 bond: This would lead to the formation of a C₄H₉• radical and a

stable C₁₄H₂₇⁺ allylic cation.

Cleavage at the C6-C7 bond: This results in a C₁₂H₂₅• radical and a C₆H₁₁⁺ allylic cation.

Other fragmentation processes include the sequential loss of alkyl radicals (CₙH₂ₙ₊₁), leading

to clusters of peaks separated by 14 Da (CH₂)[4][7]. McLafferty rearrangement is also a

possibility for alkenes that possess a γ-hydrogen relative to the double bond[5][8][9].
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Caption: Primary allylic fragmentation pathways for the (E)-5-Octadecene molecular ion.

Interpretation of the Mass Spectrum
The electron ionization mass spectrum of (E)-5-Octadecene shows a characteristic pattern of

fragment ions. The table below summarizes the most significant peaks observed in the NIST

reference spectrum[1].
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m/z Relative Intensity (%) Proposed Fragment

41 100 C₃H₅⁺ (Allyl cation)

43 85 C₃H₇⁺ (Propyl cation)

55 98 C₄H₇⁺ (Alkenyl cation)

56 50 C₄H₈⁺ (Alkenyl cation)

69 65 C₅H₉⁺ (Alkenyl cation)

70 40 C₅H₁₀⁺ (Alkenyl cation)

83 45 C₆H₁₁⁺ (Alkenyl cation)

252 ~5 C₁₈H₃₆⁺ (Molecular Ion, M⁺•)

Data sourced from NIST Chemistry WebBook[1].

The base peak at m/z 41 (C₃H₅⁺) and the intense peak at m/z 55 (C₄H₇⁺) are characteristic

fragments for many alkenes[10]. The presence of a small but discernible molecular ion peak at

m/z 252 confirms the molecular weight[1].

Experimental Protocols
Accurate analysis of (E)-5-Octadecene requires carefully designed experimental procedures.

Gas chromatography is the preferred method for introduction into the mass spectrometer.

Protocol 1: Standard GC-MS Analysis
This protocol is suitable for the general identification of (E)-5-Octadecene.

Sample Preparation: Dissolve 1 mg of the (E)-5-Octadecene sample in 1 mL of a volatile

solvent such as hexane.

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with

an electron ionization source.

GC Conditions:
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Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID,

0.25 µm film thickness) is typically used.

Carrier Gas: Helium at a constant flow rate of 1 mL/min[11].

Injector Temperature: 250 °C[11].

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and

hold for 5 minutes.

Injection: 1 µL injection volume with a split ratio of 50:1.

MS Conditions:

Ion Source Temperature: 230 °C.

Ionization Energy: 70 eV.

Mass Range: Scan from m/z 35 to 400.

Data Acquisition: Collect data in full scan mode.

Data Analysis: Identify the chromatographic peak for (E)-5-Octadecene based on its

retention time. Compare the acquired mass spectrum with a reference library (e.g., NIST) for

confirmation.

Protocol 2: GC-MS with Derivatization for Double Bond
Localization
A significant challenge with EI-MS is that ionization can induce migration of the double bond,

making it difficult to distinguish between positional isomers[4]. To definitively locate the double

bond, chemical derivatization is employed prior to GC-MS analysis. Derivatization with dimethyl

disulfide (DMDS) is a well-established method for this purpose[12]. The reaction forms a

dithioether adduct across the double bond, and its subsequent fragmentation in the mass

spectrometer produces diagnostic ions that reveal the original position of the unsaturation.

Derivatization:
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Dissolve ~1 mg of the alkene in 200 µL of hexane.

Add 200 µL of dimethyl disulfide (DMDS) and 50 µL of iodine solution (5% w/v in diethyl

ether).

Heat the mixture at 40-50 °C for several hours or leave at room temperature overnight.

Quench the reaction by adding a few drops of aqueous sodium thiosulfate solution to

remove excess iodine.

Extract the derivatized product with hexane, dry the organic layer, and concentrate for

analysis.

GC-MS Analysis:

Follow the GC-MS conditions outlined in Protocol 1. The retention time of the DMDS

adduct will be longer than that of the parent alkene.

Data Analysis: The mass spectrum of the DMDS adduct will show a clear molecular ion. The

key fragmentation is the cleavage of the C-C bond that was originally part of the double

bond, now located between the two methylthio (-SCH₃) groups. This cleavage produces two

prominent fragment ions that allow for unambiguous assignment of the double bond's

original position.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.ch.ic.ac.uk/local/organic/tutorial/MassSpec%20Handout%208.PDF
https://www.jove.com/science-education/v/13043/mass-spectrometry-alkene-fragmentation
https://www.youtube.com/watch?v=RMTh1VXM7CY
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.chemistrynotmystery.com/2013/10/mass-spectra-of-alkene.html
https://www.youtube.com/watch?v=cXjwjwD8Lqk
https://www.hidenanalytical.com/wp-content/uploads/2016/08/hydrocarbon_fragments-1-1.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_Assessing_the_Isomeric_Purity_of_Synthetic_8_Hexadecene.pdf
https://par.nsf.gov/servlets/purl/10329879
https://www.benchchem.com/product/b8822231#mass-spectrometry-analysis-of-e-5-octadecene
https://www.benchchem.com/product/b8822231#mass-spectrometry-analysis-of-e-5-octadecene
https://www.benchchem.com/product/b8822231#mass-spectrometry-analysis-of-e-5-octadecene
https://www.benchchem.com/product/b8822231#mass-spectrometry-analysis-of-e-5-octadecene
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8822231?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8822231?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8822231?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

